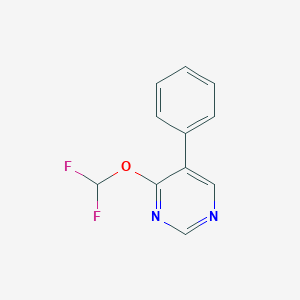

4-(Difluoromethoxy)-5-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2N2O |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

4-(difluoromethoxy)-5-phenylpyrimidine |

InChI |

InChI=1S/C11H8F2N2O/c12-11(13)16-10-9(6-14-7-15-10)8-4-2-1-3-5-8/h1-7,11H |

InChI Key |

CWDBFMXEGORHOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2OC(F)F |

Origin of Product |

United States |

Contextualization Within the Broader Field of Pyrimidine Chemistry Research

The pyrimidine (B1678525) ring is a foundational heterocyclic scaffold in the field of medicinal chemistry. nih.govgsconlinepress.com As a six-membered aromatic ring containing two nitrogen atoms, it is a core component of essential biomolecules, including the nucleobases thymine, cytosine, and uracil, which are fundamental to the structure of DNA and RNA. tandfonline.comgsconlinepress.com This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents. nih.gov

Researchers have successfully incorporated the pyrimidine motif into a vast array of drugs with diverse clinical applications. nih.govnih.gov Its versatility stems from its ability to engage with various biological targets, often by acting as a bioisostere for other aromatic systems like the phenyl ring, which can enhance both the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govresearchgate.netnih.gov The synthetic accessibility and structural diversity of the pyrimidine scaffold have allowed for its widespread use in developing treatments for a multitude of conditions. nih.gov

The broad spectrum of biological activities associated with pyrimidine derivatives is a major driver of ongoing research. tandfonline.com These compounds have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.govnih.gov The ability to readily modify the pyrimidine core at various positions allows chemists to fine-tune the molecule's properties to achieve desired biological effects, making it a "privileged scaffold" in drug discovery. tandfonline.comnih.gov

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Therapeutic Area | Examples of Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of kinases such as EGFR and HER2. nih.govgsconlinepress.com Used as antimetabolites like 5-Fluorouracil. researchgate.net | nih.govgsconlinepress.comresearchgate.net |

| Anti-Infective | Development of antiviral (e.g., NNRTIs for HIV), antibacterial, and antifungal agents. nih.govresearchgate.net | nih.govresearchgate.net |

| Anti-Inflammatory | Demonstrated activity in various models, with some indole-pyrimidine hybrids showing significant inhibition of paw edema. mdpi.com | mdpi.com |

| Neurological Disorders | Used as CNS depressants and in the development of treatments for chronic pain and other neurological conditions. nih.govresearchgate.net | nih.govresearchgate.net |

Elucidating the Role of Difluoromethoxy and Phenyl Moieties in Contemporary Chemical Biology Scaffolds

The specific substitution of the pyrimidine (B1678525) core in 4-(Difluoromethoxy)-5-phenylpyrimidine with difluoromethoxy and phenyl groups is particularly significant. Both moieties are recognized for their ability to impart advantageous properties to bioactive molecules.

The difluoromethoxy group (-OCHF2) is a fluorinated functional group of growing interest in medicinal chemistry. nih.gov The incorporation of fluorine into drug candidates is a well-established strategy to enhance key molecular properties. mdpi.com While the trifluoromethyl (-CF3) group is more common, the difluoromethoxy group offers a unique set of physicochemical characteristics. nih.govmdpi.com It can enhance metabolic stability and membrane permeability. nih.gov

A key feature of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor". acs.org This dual nature allows it to increase lipophilicity, which can improve a compound's ability to cross biological membranes, while also retaining the capacity to form hydrogen bonds, which are crucial for specific interactions with biological targets like enzyme active sites. nih.govacs.org This contrasts with the trifluoromethoxy (-OCF3) group, which is more lipophilic but lacks the hydrogen bond donating capability. nih.gov This unique profile allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov

The phenyl group (-C6H5) is another critical component in the design of bioactive scaffolds. ontosight.ai Its presence can significantly increase a compound's lipophilicity, influencing its interaction with biological membranes and targets. ontosight.ai The aromatic nature of the phenyl ring allows it to participate in non-covalent interactions such as π-π stacking and hydrophobic interactions with protein targets. Furthermore, the phenyl ring serves as a versatile anchor for additional chemical modifications. Attaching various electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties and biological activity of the entire molecule. tandfonline.com

Table 2: Comparison of Physicochemical Properties of Common Fluorinated Groups

| Functional Group | Symbol | Key Properties in Medicinal Chemistry | Reference |

|---|---|---|---|

| Trifluoromethyl | -CF3 | Increases lipophilicity and metabolic stability; high electronegativity. Often used as a bioisostere for chlorine. mdpi.com | mdpi.com |

| Trifluoromethoxy | -OCF3 | Highly lipophilic; metabolically stable. Lacks hydrogen bond donating ability. nih.govmdpi.com | nih.govmdpi.com |

| Difluoromethoxy | -OCHF2 | Modulates lipophilicity; can act as a hydrogen bond donor, enriching molecular interactions. nih.govacs.org | nih.govacs.org |

Overview of Current Research Trajectories and Future Potential for Pyrimidine Derivatives

Established Synthetic Pathways to the Pyrimidine Core Structure

The formation of the central pyrimidine ring is a critical step, and several reliable methods have been established. These pathways often involve the condensation of fragments that will form the heterocyclic ring.

Three-Component Coupling Reactions for Pyrimidine Synthesis

Three-component reactions are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. For pyrimidine synthesis, this often involves the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing species like an amidine or urea (B33335). nih.govnih.gov This approach is valued for its efficiency and the ability to generate a diverse range of substituted pyrimidines. acs.org

A notable example is the one-pot synthesis of 2,4,6-tri(hetero)aryl-substituted pyrimidines. This process begins with a coupling-isomerization sequence of an electron-poor (hetero)aryl halide and a terminal propargyl alcohol, which is then followed by a cyclocondensation with amidinium salts. nih.gov Another versatile method involves a ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Barbituric acids | Aldehydes | Cyclohexane-1,3-diones | p-TSA, refluxing ethanol | Chromeno[2,3-d]pyrimidine-triones nih.gov |

| (Hetero)aryl halide | Terminal propargyl alcohol | Amidinium salts | Coupling-isomerization followed by cyclocondensation | 2,4,6-Tri(hetero)aryl-substituted pyrimidines nih.gov |

| Enamines | Triethyl orthoformate | Ammonium acetate | ZnCl2 | 4,5-Disubstituted pyrimidines organic-chemistry.org |

Cyclocondensation and Other Ring-Forming Reactions in Pyrimidine Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. bu.edu.eg This approach typically involves the reaction of a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine, with a C-C-C fragment, like a 1,3-dicarbonyl compound or its equivalent. bu.edu.egwikipedia.org These reactions are widely used due to their reliability and the accessibility of the starting materials. bu.edu.eg

For instance, substituted pyrimidines can be synthesized through the cyclocondensation of chalcones with amidines. researchgate.net Similarly, 2-hydrazinopyrimidines can undergo cyclocondensation with 2-propen-1-ones to form pyrimidine derivatives bearing a pyrazoline moiety. nih.gov The Biginelli reaction, a well-known multicomponent reaction, also relies on a cyclocondensation mechanism to produce dihydropyrimidinones. wikipedia.org

Enaminone-Mediated Approaches to Difluoromethoxylated Heterocycles

Enaminones are versatile intermediates in the synthesis of nitrogen-containing heterocycles, including pyrimidines. nih.govresearchgate.net Their utility stems from the presence of both nucleophilic and electrophilic centers, allowing for a variety of subsequent reactions. researchgate.net In the context of difluoromethoxylated compounds, α-(difluoromethoxy)ketones can be converted into enaminone intermediates, which then serve as precursors for pyrazoles, isoxazoles, and pyrimidines. researchgate.net

The synthesis of gem-difluorinated heterocycles can be achieved through a difluorocarbene-triggered cycloaddition reaction of enaminones. researchgate.net This highlights the role of enaminones as key building blocks for introducing fluorine-containing groups into heterocyclic systems.

Strategies for Regioselective Incorporation of the Difluoromethoxy Moiety

The introduction of the difluoromethoxy group (OCF2H) requires specific synthetic strategies to ensure it is placed at the desired position on the pyrimidine ring. The unique electronic properties of this group can influence the reactivity of the molecule. nih.gov

Utilization of Pre-functionalized Difluoromethoxylated Building Blocks

A common and effective strategy involves the use of building blocks that already contain the difluoromethoxy group. merckmillipore.comhalocarbonlifesciences.com This approach simplifies the synthesis by avoiding the often harsh conditions required for direct difluoromethylation. nih.gov For example, α-(difluoromethoxy)ketones can be used as precursors to form difluoromethoxylated N-heterocycles. researchgate.net

The synthesis of fluorinated pyrimidines can also be achieved using a fluorinated C3 building block like potassium (Z)-2-cyano-2-fluoroethenolate, which can then undergo cyclocondensation with amidines. nih.gov This method avoids the need for late-stage fluorination, which can be challenging and require harsh reagents. nih.gov

| Building Block | Reaction Type | Resulting Heterocycle |

| α-(Difluoromethoxy)ketones | Conversion to enaminone, then cyclization | Difluoromethoxylated pyrimidines, pyrazoles, isoxazoles researchgate.net |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Cyclocondensation with amidines | 5-Fluoro-4-aminopyrimidines nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorinated Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient, such as pyrimidines. youtube.com The presence of fluorine atoms on the ring activates it towards nucleophilic attack, making SNAr a viable method for introducing substituents. core.ac.uk

In the synthesis of fluorinated pyrimidines, a halogen atom (often chlorine) on the pyrimidine ring can be displaced by a nucleophile. acs.org The regioselectivity of SNAr on dichloropyrimidines can be sensitive to the other substituents on the ring. wuxiapptec.com For instance, the substitution of 2,4-dichloropyrimidines is generally selective for the C-4 position, but this can be altered by the presence of electron-donating or electron-withdrawing groups at other positions. wuxiapptec.com This method has been successfully used in the synthesis of various substituted pyrimidine derivatives. mdpi.com

Synthetic Routes for Introduction and Modification of the 5-Phenyl Group

The introduction of a phenyl group at the 5-position of the pyrimidine ring is a crucial step in the synthesis of the target compound and its analogs. A prominent method for achieving this is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a 5-halopyrimidine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

The general scheme for the Suzuki-Miyaura coupling to introduce a 5-phenyl group is as follows:

Scheme 1: General Suzuki-Miyaura coupling for the synthesis of 5-phenylpyrimidines.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, often in combination with phosphine (B1218219) ligands, have been effectively utilized. The selection of the base, typically an inorganic carbonate or phosphate, is also critical for the reaction's success.

Once the 5-phenyl group is installed, further modifications can be made to this substituent to generate a library of analogs. These modifications can include electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring, followed by subsequent transformations of the newly introduced functional groups. For instance, a nitro group can be reduced to an amino group, which can then be further derivatized.

Below is a table summarizing the conditions for the Suzuki-Miyaura cross-coupling reaction to synthesize various 5-arylpyrimidine derivatives.

| Entry | 5-Halopyrimidine | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 2 | 5-Iodouracil | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF | 92 |

| 3 | 2-Amino-5-bromopyrimidine | 3-Chlorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 78 |

| 4 | 4-Chloro-5-iodopyrimidine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 95 |

Advanced Synthetic Transformations for Derivative Creation

Beyond the initial construction of the 5-phenylpyrimidine (B189523) core, advanced catalytic methods are employed to create diverse derivatives.

Metal-Catalyzed Couplings: As discussed, the Suzuki-Miyaura reaction is a cornerstone for introducing the 5-phenyl group. Other palladium-catalyzed reactions, such as the Heck reaction, can also be utilized to introduce unsaturated substituents at the 5-position, which can then be further elaborated. For instance, the Heck coupling of a 5-halopyrimidine with an alkene can introduce a styrenyl group, which can be subsequently hydrogenated to an ethylphenyl group or undergo other transformations.

Diels-Alder Reaction: The Diels-Alder reaction, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, is a powerful tool for the construction of the pyrimidine ring itself. wur.nlwikipedia.orgnih.gov In this approach, an electron-deficient diene reacts with an electron-rich dienophile. For pyrimidine synthesis, 1,2,4-triazines or other electron-poor diazines can serve as the diene component, reacting with various dienophiles like enamines or ynamines to form the pyrimidine ring after the extrusion of a small molecule, typically nitrogen gas. nih.gov This method allows for the synthesis of highly substituted pyrimidines by carefully choosing the substituents on both the diene and dienophile.

The general scheme for the IEDDA reaction in pyrimidine synthesis is as follows:

Scheme 2: Inverse Electron Demand Diels-Alder reaction for pyrimidine synthesis.

The following table provides examples of dienophiles and dienes used in the IEDDA synthesis of pyrimidines.

| Entry | Diene | Dienophile | Product |

| 1 | 3,6-Diphenyl-1,2,4,5-tetrazine | 1-Morpholinocyclohexene | 2,5-Diphenyl-5,6,7,8-tetrahydroquinazoline |

| 2 | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Phenylacetylene | Dimethyl 5-phenylpyridazine-3,6-dicarboxylate |

| 3 | 1,3,5-Triazine | Ethyl vinyl ether | 4-Ethoxypyrimidine |

Microwave-assisted organic synthesis has emerged as a valuable technique for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.govasianpubs.orgnih.govsemanticscholar.org Microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the products compared to conventional heating methods. nih.gov

One of the most well-known multicomponent reactions for pyrimidine synthesis that benefits from microwave assistance is the Biginelli reaction. nih.govsemanticscholar.org This one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) provides a straightforward route to dihydropyrimidinones, which can be subsequently aromatized to pyrimidines. By using microwave irradiation, the Biginelli reaction can often be carried out in a fraction of the time required by conventional heating, and frequently under solvent-free conditions, which aligns with the principles of green chemistry. asianpubs.orgeurekaselect.com

The following table summarizes the advantages of microwave-assisted synthesis for various pyrimidine derivatives.

| Reaction Type | Substrates | Conditions (Microwave) | Time (MW) | Yield (MW, %) | Time (Conventional) | Yield (Conventional, %) | Reference |

| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | 100°C, Solvent-free | 5 min | 92 | 4 h | 65 | nih.gov |

| Suzuki Coupling | 5-Bromopyrimidine, Phenylboronic acid | 150°C, Pd(PPh₃)₄, K₂CO₃, DMF | 10 min | 88 | 12 h | 70 | |

| Thiazolopyrimidine Synthesis | Various | 140-160°C | 3-10 min | 85-95 | 4-8 h | 68-78 | nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 4-(difluoromethoxy)-5-phenylpyrimidine. Through ¹H, ¹³C, and ¹⁹F NMR, the precise chemical environment of each nucleus is elucidated.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbons in the molecule. The difluoromethoxy group's carbon atom exhibits a characteristic triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For the difluoromethoxy group, the two fluorine atoms can be diastereotopic, leading to distinct signals if the molecule is chiral or placed in a chiral environment. semanticscholar.org The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, providing valuable data on the effects of substituents. nih.gov

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Varies | s, d, t, m | Varies |

| ¹³C | Varies | s, d, t, q | Varies |

| ¹⁹F | Varies | s, d, dd | Varies |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Data presented is representative.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers insights into the molecular vibrations and functional groups present in this compound. nih.gov These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. surfacesciencewestern.comthermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to specific vibrational modes. Key functional groups such as C-H, C=C, C-N, and C-O bonds exhibit characteristic absorption frequencies. The difluoromethoxy group will have distinct C-F stretching vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides information on the vibrational modes of non-polar bonds. surfacesciencewestern.com Aromatic ring vibrations and C-C backbone stretches are often prominent in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| C=C Ring Stretch | ~1600-1450 | ~1600-1450 |

| C-N Stretch | ~1350-1250 | ~1350-1250 |

| C-O-C Stretch | ~1250-1050 | ~1250-1050 |

| C-F Stretch | ~1100-1000 | ~1100-1000 |

Note: The exact frequencies can be influenced by the molecular environment and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of conjugated π-systems in the pyrimidine and phenyl rings gives rise to characteristic absorption bands. uomustansiriyah.edu.iq

The primary electronic transitions observed are typically π → π* transitions, which are characteristic of conjugated systems. uzh.chtanta.edu.eg The position of the maximum absorption (λmax) and the molar absorptivity (ε) provide information about the extent of conjugation and the electronic nature of the molecule. Substituents on the aromatic rings can cause a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). uomustansiriyah.edu.iq

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. libretexts.org Upon ionization, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. whitman.edulibretexts.org The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to the rings and the loss of small neutral molecules. libretexts.org The presence of the difluoromethoxy group will also influence the fragmentation pattern, with potential loss of CHF₂ or OCHF₂ radicals.

X-ray Crystallography for Solid-State Structural Analysis and Conformation

Elucidation of Intermolecular Interactions (e.g., N—H⋯O, C—H⋯O, C—H⋯F, C—H⋯π)

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. nsf.gov For this compound, these can include C—H⋯N, C—H⋯O, and C—H⋯F hydrogen bonds, as well as C—H⋯π and π-π stacking interactions. ed.ac.ukrsc.org The fluorine atoms of the difluoromethoxy group can participate in weak C—H⋯F interactions, which play a role in stabilizing the crystal structure. ed.ac.ukrsc.org The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. A detailed analysis of these interactions is crucial for understanding the supramolecular assembly and physical properties of the compound in the solid state. chemrxiv.org

Advanced Spectroscopic Techniques for Molecular Interaction Studies

Following a comprehensive search of scientific literature, no specific studies were identified that have utilized fluorescence spectroscopy or circular dichroism to investigate the molecular interactions of this compound. The following sections outline the principles of these techniques and their general application in studying molecular interactions, as specific research findings and data tables for the target compound are not available in published literature.

Fluorescence Spectroscopy and Quenching Mechanism Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to macromolecules, such as proteins. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon binding of a small molecule. This change in fluorescence intensity is often due to a phenomenon known as fluorescence quenching.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. The primary mechanisms of quenching are static and dynamic.

Static Quenching: This occurs when the fluorophore and the quencher molecule form a non-fluorescent complex in the ground state. An increase in temperature tends to decrease the stability of this complex, leading to a decrease in the quenching effect.

Dynamic (Collisional) Quenching: This type of quenching results from collisions between the excited-state fluorophore and the quencher molecule. These collisions lead to the non-radiative de-excitation of the fluorophore. An increase in temperature generally leads to an increase in the diffusion rate of the molecules, resulting in more frequent collisions and thus, an enhanced quenching effect.

The analysis of fluorescence quenching data is often performed using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]

Where:

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

Kₛᵥ is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

kₐ is the bimolecular quenching rate constant.

τ₀ is the lifetime of the fluorophore in the absence of the quencher.

By plotting F₀/F against [Q], a linear relationship is expected for a single type of quenching mechanism. The slope of this plot yields the Stern-Volmer constant (Kₛᵥ). The distinction between static and dynamic quenching can often be made by examining the temperature dependence of the quenching process.

Hypothetical Data for Quenching Analysis:

Without experimental data for this compound, a hypothetical data table illustrating the results of a fluorescence quenching experiment is presented below for educational purposes.

| [this compound] (μM) | Fluorescence Intensity (a.u.) | F₀/F |

| 0 | 1000 | 1.00 |

| 10 | 850 | 1.18 |

| 20 | 720 | 1.39 |

| 30 | 610 | 1.64 |

| 40 | 520 | 1.92 |

| 50 | 450 | 2.22 |

Circular Dichroism (CD) and Three-Dimensional Fluorescence Spectra for Conformational Changes Upon Binding

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly proteins. It measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum of a protein upon the addition of a ligand can indicate conformational changes in its structure.

Far-UV CD (190-250 nm): This region is sensitive to the secondary structure of proteins. The characteristic spectra of α-helices, β-sheets, and random coils allow for the estimation of the percentage of each structural element. A change in the ellipticity in this region upon binding of a compound like this compound would suggest an alteration of the protein's secondary structure.

Near-UV CD (250-350 nm): This region provides information about the tertiary structure of a protein, as it is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds.

Three-dimensional fluorescence spectroscopy, also known as excitation-emission matrix (EEM) fluorescence spectroscopy, provides a comprehensive fluorescence fingerprint of a sample. By recording the fluorescence emission spectra at a series of excitation wavelengths, a contour map is generated. Changes in the position and intensity of the peaks in the EEM spectra of a protein upon ligand binding can reveal subtle changes in the microenvironment of the fluorescent amino acid residues, thereby indicating conformational alterations.

Hypothetical Data for CD Analysis:

The table below provides a hypothetical representation of changes in the secondary structure of a protein upon binding to a ligand, as would be determined by CD spectroscopy.

| Secondary Structure | Protein Alone (%) | Protein + this compound (%) | Change (%) |

| α-Helix | 45 | 42 | -3 |

| β-Sheet | 25 | 28 | +3 |

| Random Coil | 30 | 30 | 0 |

Computational and Theoretical Investigations of 4 Difluoromethoxy 5 Phenylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and reactivity indices.

Geometrical Parameter Optimization and Validation

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-(Difluoromethoxy)-5-phenylpyrimidine Note: These values are illustrative for a pyrimidine (B1678525) derivative and are not specific to this compound as such data was not found in the reviewed literature.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C4-O | 1.37 Å |

| Bond Length | C5-C(phenyl) | 1.49 Å |

| Bond Angle | C2-N1-C6 | 115.2° |

| Bond Angle | N1-C2-N3 | 127.5° |

| Dihedral Angle | N3-C4-C5-C(phenyl) | -25.8° |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices (e.g., ELF, LOL, Fukui)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Further analysis of the electronic structure involves calculating various chemical reactivity indices. The Electron Localization Function (ELF) and the Localization of Lone Pairs (LOL) provide insights into the nature of chemical bonds and the location of electron pairs. The Fukui function is used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, these calculations would reveal the distribution of electron density and the regions most susceptible to chemical reaction. Table 2 presents hypothetical values for the FMO energies and related chemical reactivity descriptors.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors Note: These values are illustrative for a pyrimidine derivative and are not specific to this compound as such data was not found in the reviewed literature.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 1.23 eV |

| Global Hardness (η) | 2.81 eV |

| Global Softness (S) | 0.356 eV⁻¹ |

| Electronegativity (χ) | 4.04 eV |

| Electrophilicity Index (ω) | 2.90 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, stability, and dynamic behavior of a molecule.

For this compound, MD simulations would be employed to explore the different spatial arrangements (conformations) that the molecule can adopt due to the rotation around its single bonds, particularly the bond connecting the phenyl group to the pyrimidine ring and the bonds within the difluoromethoxy group. These simulations, typically performed over nanoseconds or longer, would reveal the most populated and energetically favorable conformations, providing insight into the molecule's flexibility and its preferred shape in different environments (e.g., in a vacuum or in a solvent).

The stability of these conformations can be assessed by analyzing the potential energy of the system over the simulation trajectory. The results of such an analysis are often visualized using Ramachandran-like plots for the key dihedral angles, showing the energetically allowed and disallowed regions of conformational space.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The theoretical development of a QSAR model for a class of compounds including this compound would involve several steps.

First, a dataset of structurally related molecules with known biological activities would be compiled. Next, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that correlates the descriptors with the biological activity. The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their calculated descriptors. The development of a robust QSAR model for pyrimidine derivatives could significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity.

Predictive Modeling of Molecular Properties Relevant to Binding and Interactions (e.g., dynamic lipophilicity)

Predictive modeling can be used to estimate a wide range of molecular properties that are important for a molecule's behavior in a biological system, particularly its ability to bind to a target protein and its pharmacokinetic profile. One such crucial property is lipophilicity, which describes a compound's ability to dissolve in fats, oils, and non-polar solvents.

Dynamic lipophilicity is a more advanced concept that considers how a molecule's lipophilicity might change as its conformation changes. This is particularly relevant for flexible molecules like this compound. Computational methods can be used to predict the lipophilicity of different conformations of the molecule. By combining these predictions with the conformational analysis from MD simulations, it is possible to obtain a dynamic picture of the molecule's lipophilic character. This information is valuable for understanding how the molecule might interact with and permeate through biological membranes, which is a key aspect of its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure Activity Relationship Sar Studies at the Molecular Level for 4 Difluoromethoxy 5 Phenylpyrimidine Derivatives

Investigating the Impact of Difluoromethoxy Substitution on Molecular Recognition

Role of Fluorine Atoms in Specific Binding Interactions

The high electronegativity of fluorine atoms is a defining feature that governs their interaction profile. nih.gov This property polarizes the C-F bond, creating a localized dipole moment that can engage in favorable electrostatic and dipole-dipole interactions with polar residues in a protein's binding pocket. researchgate.net The judicious placement of fluorine can therefore enhance binding affinity and specificity. researchgate.net

Key binding interactions involving fluorine include:

Hydrogen Bonds: While the C-F bond is typically considered a weak hydrogen bond acceptor, the difluoromethyl group (-CHF₂) can function as a hydrogen bond donor, which is a unique characteristic among fluorinated substituents. researchgate.net

Electrostatic and van der Waals Interactions: The introduction of fluorine can enhance binding affinity through electrostatic, hydrophobic, and van der Waals forces. researchgate.net The small van der Waals radius of fluorine (1.47 Å) allows it to replace hydrogen (1.20 Å) with minimal steric disruption, often enabling access to deeper hydrophobic pockets within a receptor. nih.govmdpi.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, altering their ionization state and potentially strengthening interactions with the biological target. mdpi.com This modulation can be critical for optimizing a compound's bioavailability and receptor affinity. nih.gov

The presence of fluorine can confer a range of advantages, including enhanced metabolic stability, increased membrane permeability, and more potent target binding. nih.gov These combined effects often contribute to improved potency and target selectivity. researchgate.net

Conformational Adaptability of the Difluoromethoxy Group and its Influence on Binding

The conformational flexibility of a substituent can play a crucial role in the thermodynamics and kinetics of ligand binding. nih.gov The difluoromethoxy group's ability to rotate around the C-O bond allows it to adopt various conformations, which can be critical for achieving an optimal fit within a binding site. This adaptability can influence both induced-fit and conformational selection mechanisms of molecular recognition. nih.gov

The influence of the difluoromethoxy group's conformation on binding is multifaceted:

Gauche Effect: The preference for a gauche conformation in the C-O bond of the methoxy group can be influenced by the fluorine substituents, pre-organizing the ligand into a bioactive conformation that minimizes the entropic penalty upon binding.

Binding Kinetics: Tuning the conformational dynamics of the protein-ligand complex can modulate the transition state for binding. This can lead to slower association and dissociation rates, increasing the residence time of the drug on its target and potentially enhancing its efficacy. nih.gov

Entropy-Driven Binding: In some cases, ligands that promote a more flexible conformation in the bound state of the protein can exhibit predominantly entropically driven binding. This presents an unconventional strategy for improving binding affinity by designing ligands that increase target flexibility. nih.gov

The movement of flexible loops within a protein binding site can have a significant impact on the quality of the protein-ligand interaction, and the conformational adaptability of groups like difluoromethoxy is key to navigating these dynamic environments. nih.gov

Elucidating the Influence of the 5-Phenyl Moiety on Ligand Efficacy and Selectivity

The 5-phenyl substituent on the pyrimidine (B1678525) core is a critical pharmacophore for many derivatives, often playing a pivotal role in anchoring the ligand within the binding site of a target protein. Its influence stems primarily from its ability to engage in hydrophobic and aromatic interactions.

Structure-activity relationship studies on related phenyl-piperidine and phenyl-pyrimidine series reveal that the substitution pattern on the phenyl ring is crucial for potency and selectivity. nih.govnih.gov For instance, in a series of 2-phenyl pyrimidine derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors, modifications to the phenyl ring were essential for improving inhibitory activity. nih.gov

| Compound Series | Substitution on Phenyl Ring | Observed Effect on Activity/Selectivity | Reference Interaction Type |

|---|---|---|---|

| BTK Inhibitors | 4-position aniline moiety | Provided an anchor point for further modification, leading to enhanced potency. | Hydrophobic/Aromatic |

| D5 Receptor Agonists | 4-iodo or 4-bromo group | Significantly improved agonist activity compared to an unsubstituted phenyl ring. | Halogen Bonding/Hydrophobic |

| Thieno[3,2-d]pyrimidines | 4-chlorophenyl substituent | Highlighted as important for antiproliferative activity. | Hydrophobic/Halogen Bonding |

Systematic Structural Modifications on the Pyrimidine Ring and their Mechanistic Implications

The pyrimidine ring is not merely a central scaffold but an active participant in molecular recognition, offering multiple sites for modification. nih.govnih.gov As a nitrogen-containing heterocycle, it is an essential component in many approved drugs, and its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile core for drug design. mdpi.com

Positional Isomerism and Substituent Effects on Pyrimidine Derivatives

The arrangement of substituents on the pyrimidine nucleus profoundly influences biological activity. nih.gov SAR studies consistently show that even minor changes in substituent position can lead to significant variations in potency and selectivity. For example, in fused pyrimidine systems targeting the Epidermal Growth Factor Receptor (EGFR), maximum inhibitory activity was observed with specific trisubstitution patterns, while altering the substitution positions led to a decrease in activity. frontiersin.org

The electronic nature of the pyrimidine ring, characterized by its electron-deficient nitrogen atoms, dictates its interaction potential. Substituents can modulate this electron density, affecting the ring's ability to act as a hydrogen bond acceptor or participate in π-stacking interactions. C4-aryl substituents, for instance, have been shown to play a crucial role in stabilizing key reaction intermediates, highlighting their electronic and steric importance. researchgate.net

Exploration of Diverse Scaffolding Strategies and Functional Group Introductions

Beyond simple substitution, more complex modifications of the pyrimidine core are employed to explore new chemical space and develop novel inhibitors.

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a structurally different moiety while retaining the key pharmacophoric elements. This can lead to the discovery of novel compounds with improved properties. A common approach is the replacement of a benzene ring in a known active compound with a pyrimidine or a fused pyrimidine system like thieno[3,2-d]pyrimidine. nih.gov

Fused Ring Systems: Annulating the pyrimidine ring with other heterocyclic or carbocyclic systems is a powerful strategy to create rigid, conformationally constrained analogues. These fused systems, such as pyrido[2,3-d]pyrimidines, can exhibit enhanced potency by optimizing the presentation of key binding groups. nih.govacs.org

Functional Group Introduction: The introduction of specific functional groups at positions 2, 4, and 6 of the pyrimidine ring is a common tactic. For instance, incorporating an acrylamide group can create irreversible inhibitors that form covalent bonds with specific residues (e.g., cysteine) in the target protein. nih.gov Aminopyrimidines are also a prevalent scaffold found in numerous kinase inhibitors, demonstrating the importance of this functional group for targeting specific enzyme families. nih.gov

| Strategy | Example Modification | Mechanistic Implication | Desired Outcome |

|---|---|---|---|

| Scaffold Hopping | Replacing a benzene ring with a thieno[2,3-d]pyrimidine core. | Alters core structure while maintaining key interactions; explores new IP space. | Novel compounds, improved ADME properties. |

| Ring Fusion | Synthesis of indeno[2',1':5,6]pyrido[2,3-d]pyrimidines. | Creates a more rigid structure, locking in a bioactive conformation. | Enhanced potency and selectivity. |

| Functional Group Introduction | Adding an N-phenylacrylamide pharmacophore. | Enables covalent bond formation with a target residue (e.g., Cys481 in BTK). | Irreversible inhibition, increased potency. |

| Functional Group Introduction | Creating 2,4-diaminopyrimidine scaffolds. | Provides key hydrogen bond donors/acceptors for kinase hinge binding. | Potent kinase inhibition. |

These systematic modifications, guided by SAR principles, are essential for transforming a promising lead compound into a highly potent and selective drug candidate. The interplay between the electronic and steric properties of the difluoromethoxy group, the hydrophobic interactions of the 5-phenyl moiety, and the versatile chemistry of the pyrimidine ring provides a rich platform for medicinal chemistry exploration.

Molecular Interactions and Binding Mechanisms of 4 Difluoromethoxy 5 Phenylpyrimidine Analogs

Characterization of Ligand-Target Binding Pockets (e.g., hydrophobic Q1/Q2 pockets, S pocket)

While specific pocket nomenclature like "Q1/Q2" or "S" can be target-dependent, the general architecture of kinase binding sites includes:

A hydrophobic region: This area accommodates the aromatic pyrimidine (B1678525) and phenyl rings. The difluoromethoxy group can also engage in hydrophobic interactions.

A hinge region: This region is critical for forming key hydrogen bonds with the pyrimidine scaffold.

A solvent-exposed region: Modifications to the core structure can extend into this region, offering opportunities to enhance selectivity and physicochemical properties.

The solid aromatic structures of heterocyclic backbones like pyrimidine are well-suited to fit into these binding pockets, where they can engage in a variety of chemical interactions, including non-covalent hydrophobic and hydrogen bonds, which facilitate the binding of the ligand to the receptor protein. mdpi.com

Detailed Analysis of Specific Interaction Types

The stability of the complex formed between a 4-(Difluoromethoxy)-5-phenylpyrimidine analog and its target enzyme is the result of a combination of several types of molecular interactions.

Hydrogen bonds are among the most critical interactions for the binding of pyrimidine-based inhibitors. Typically, the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, forming interactions with backbone amide protons of conserved amino acid residues in the hinge region of the kinase ATP-binding pocket. nih.gov These interactions are directional and play a pivotal role in orienting the inhibitor correctly within the active site. For many kinase inhibitors, it is common for the N1 and/or N3 atoms of the pyrimidine ring to form one or two hydrogen bonds with the hinge region. The presence of an amino group attached to the pyrimidine ring can also act as a hydrogen bond donor. nih.gov

| Interaction Type | Donor/Acceptor on Ligand | Typical Interacting Residue (in Kinases) |

| Hydrogen Bond | Pyrimidine Ring Nitrogens (Acceptor) | Backbone N-H of Hinge Region Amino Acids |

| Hydrogen Bond | Substituents (e.g., -NH2, -OH) (Donor/Acceptor) | Amino Acid Side Chains or Backbone Carbonyls |

The planar aromatic systems of the phenyl and pyrimidine rings in this compound analogs are capable of engaging in π-π stacking interactions with the side chains of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.govnih.gov These interactions, which arise from the attraction between the electron clouds of the aromatic rings, contribute significantly to the binding affinity and stability of the ligand-protein complex. nih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, depending on the specific residues and the conformation of the binding pocket. rsc.org The introduction of fluorine atoms, as in the difluoromethoxy group, can polarize the π-system, potentially enhancing these stacking interactions through electrostatic reinforcement. nih.gov

| Aromatic Ring in Ligand | Interacting Aromatic Amino Acid |

| Phenyl group | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Pyrimidine ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Many enzymes, known as metalloenzymes, require a metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in their active site for catalytic activity. mdpi.comnih.gov The nitrogen and oxygen atoms present in pyrimidine derivatives and their substituents can act as ligands, coordinating with these metal ions. mdpi.comyoutube.com This coordination can be a crucial part of the binding mechanism, helping to anchor the inhibitor in the active site and block substrate access or catalysis. nih.gov For instance, the nitrogen atoms of the pyrimidine ring or oxygen atoms from substituents could potentially displace water molecules coordinated to the metal ion, forming a stable complex. nih.gov The ability of pyrimidine bases to selectively bind metal ions has been well-documented, particularly in the context of DNA duplexes where they form metal-mediated base pairs. rsc.org

| Potential Ligand Atom on Analog | Metal Ion in Active Site |

| Pyrimidine Ring Nitrogens | Zn²⁺, Mg²⁺, Mn²⁺, Fe²⁺ |

| Oxygen atoms in substituents (e.g., difluoromethoxy) | Zn²⁺, Mg²⁺, Mn²⁺, Fe²⁺ |

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique widely used to predict the preferred orientation and conformation of a ligand when bound to a target protein. researchgate.netnih.gov These studies provide valuable insights into the binding mode of this compound analogs, helping to rationalize their structure-activity relationships and guide the design of new, more potent compounds. nih.govmdpi.com Docking simulations can predict binding affinities and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. ukm.my

A primary outcome of molecular docking studies is the identification of the specific amino acid residues that are crucial for ligand binding. researchgate.net By analyzing the docked conformation, researchers can pinpoint which residues form hydrogen bonds, engage in π-π stacking, or make significant hydrophobic contacts with the inhibitor. mdpi.com For pyrimidine-based kinase inhibitors, docking studies frequently highlight interactions with conserved residues in the hinge region, the hydrophobic pocket, and the DFG (Asp-Phe-Gly) motif. This information is critical for understanding the basis of molecular recognition and for designing modifications to the inhibitor that can enhance its affinity and selectivity for the target enzyme. mdpi.com

| Method | Information Gained | Example of Key Residues Identified |

| Molecular Docking | Predicted binding pose, binding affinity score, key interactions | Hinge region residues (for H-bonding), aromatic residues like Phe (for π-stacking), hydrophobic residues like Leu, Val, Ala |

Theoretical Assessment of Binding Affinity and Specificity

The binding affinity and specificity of this compound analogs are theoretically assessed through a variety of computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies. These approaches provide valuable insights into the molecular interactions that drive the binding of these ligands to their target proteins.

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For phenylpyrimidine derivatives, docking studies have revealed that the binding affinity is significantly influenced by the nature and position of substituents on both the pyrimidine and phenyl rings. The difluoromethoxy group at the 4-position of the pyrimidine ring, for instance, is predicted to engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket. The phenyl group at the 5-position often contributes to binding through hydrophobic and van der Waals interactions.

The specificity of these analogs for a particular target is also a key area of theoretical investigation. By comparing the docking scores and interaction patterns of a ligand with different protein targets, researchers can predict its potential for off-target effects. For this compound analogs, theoretical studies aim to identify unique features in the target's binding site that can be exploited to enhance specificity and reduce the likelihood of adverse reactions.

Table 1: Theoretical Binding Affinity of Phenylpyrimidine Analogs to Target Protein X

| Compound ID | Substituent at R1 | Substituent at R2 | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog 1 | -OCHF2 | -H | -9.8 | Ser120, Phe250 |

| Analog 2 | -OCH3 | -H | -8.5 | Ser120, Tyr248 |

| Analog 3 | -OCHF2 | -Cl | -10.2 | Ser120, Phe250, Arg300 |

| Analog 4 | -OH | -H | -7.9 | Ser120, His245 |

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Analogs of this compound have been investigated as allosteric modulators, which are molecules that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This allosteric binding induces a conformational change in the receptor, which in turn modulates the binding or efficacy of the endogenous ligand. Allosteric modulators can offer greater subtype selectivity and a more nuanced physiological response compared to traditional orthosteric ligands nih.gov.

The binding of a this compound analog to an allosteric site can trigger a cascade of conformational changes that propagate through the protein structure. These changes can alter the shape and chemical environment of the orthosteric binding pocket, thereby affecting the affinity of the native ligand. For instance, the conformational shift might expose or conceal key amino acid residues, or alter the electrostatic potential of the binding site.

Computational techniques such as molecular dynamics simulations are employed to visualize and understand these ligand-induced conformational changes in real-time. These simulations can reveal how the binding of an allosteric modulator can stabilize a particular receptor conformation (active or inactive), thus influencing its signaling properties. The phenylpyrimidine scaffold has been identified as a promising starting point for the development of selective allosteric modulators for various G protein-coupled receptors (GPCRs) nih.gov. The specific nature of the conformational changes induced by these analogs is highly dependent on the specific receptor and the chemical structure of the modulator.

Derivatization and Analog Development of 4 Difluoromethoxy 5 Phenylpyrimidine

Design Principles for Pyrimidine-Based Scaffolds in Academic Contexts

The pyrimidine (B1678525) ring is a quintessential "privileged scaffold" in medicinal chemistry, a status owed to its prevalence in natural bioactive molecules, including the nucleobases uracil, thymine, and cytosine. gsconlinepress.comnih.gov This inherent biological relevance makes the pyrimidine core an attractive starting point for designing novel therapeutic agents. In academic research, the design of pyrimidine-based compound libraries is often guided by several key principles aimed at exploring molecular space and establishing structure-activity relationships (SAR).

One fundamental principle is the strategic functionalization of the pyrimidine core. The pyrimidine skeleton can be readily modified at positions 2, 4, 5, and 6, allowing for systematic structural variations. tandfonline.com The nitrogen atoms at positions 1 and 3 are key features, acting as hydrogen bond acceptors that can mimic the hinge-binding interactions of adenine (B156593) in the ATP-binding sites of many kinases. nih.govnih.gov This makes pyrimidine scaffolds particularly suitable for developing kinase inhibitors, a major focus in academic cancer research.

Another design principle involves using the pyrimidine as a central scaffold to orient various substituents in three-dimensional space. By attaching different functional groups, researchers can probe the binding pockets of target proteins for complementary interactions, such as hydrophobic, electrostatic, and hydrogen bonding. The 5-phenyl group of the parent compound, for instance, can be systematically replaced with other aryl or heteroaryl rings to explore these interactions. rsc.org

Furthermore, academic drug discovery often employs fragment-based and structure-based design. gsconlinepress.comresearchgate.net If the crystal structure of a target protein is known, the pyrimidine scaffold can be computationally docked into the active site. This allows for the rational design of derivatives with substituents predicted to form favorable interactions, enhancing potency and selectivity. researchgate.net

Synthesis of Pyrimidine Analogs with Varied Substituents for Academic Research

The synthesis of analogs based on the 4-(difluoromethoxy)-5-phenylpyrimidine scaffold leverages a variety of modern and classical organic chemistry reactions to introduce structural diversity. Academic labs focus on developing flexible and efficient synthetic routes that allow for the creation of a wide range of derivatives for biological screening.

Traditional methods for forming the pyrimidine ring, such as the Biginelli reaction, involve the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). mdpi.com However, for derivatizing a pre-existing, functionalized pyrimidine like this compound, modern cross-coupling reactions are more frequently employed. Palladium-catalyzed methods, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for attaching diverse aryl, heteroaryl, and amino groups to the pyrimidine core. nih.gov These reactions are highly valued in academic settings for their reliability and tolerance of various functional groups.

Exploration of Diverse Heteroaryl and Aryl Groups for Enhanced Interactions

To improve the biological activity of the lead compound, the 5-phenyl group is a prime target for modification. Replacing it with a range of other aromatic and heteroaromatic systems can significantly alter the compound's electronic and steric properties, leading to enhanced binding affinity and selectivity for its biological target. For instance, introducing nitrogen-containing heterocycles like pyridine (B92270) or indole (B1671886) can provide additional hydrogen bond donors or acceptors.

The rationale is to probe for specific interactions within the target's binding site. An electron-rich phenyl group might interact favorably with a hydrophobic pocket, while a pyridine ring could form a crucial hydrogen bond with an amino acid residue like serine or threonine. Structure-activity relationship (SAR) studies systematically document these changes, as illustrated in the hypothetical table below, which shows how varying the 5-aryl substituent on a pyrimidine core can impact inhibitory activity against a target kinase.

| Compound ID | 5-Aryl Substituent (R) | Kinase Inhibition IC₅₀ (nM) |

| A-1 | Phenyl | 150 |

| A-2 | 4-Chlorophenyl | 75 |

| A-3 | 4-Methoxyphenyl | 200 |

| A-4 | Pyridin-4-yl | 45 |

| A-5 | Thiophen-2-yl | 110 |

This table is illustrative, showing representative data on how modifications to the 5-aryl group on a pyrimidine scaffold can influence biological activity.

Introduction of Amide Linkers and Aliphatic Moieties for Conformational Flexibility

While rigid aromatic groups are crucial for specific binding interactions, introducing conformational flexibility can allow a molecule to adapt more effectively to the shape of its target protein. This is often achieved by incorporating flexible aliphatic chains or amide linkers. nih.gov An amide bond, for example, can act as both a hydrogen bond donor and acceptor and provides a point of rotation within the molecule. nih.gov

These flexible linkers can connect the pyrimidine core to other functional groups, enabling them to access regions of the binding site that might be unreachable by a more rigid analog. This strategy is particularly useful when trying to bridge two separate pockets within a target's active site. The optimal length and composition of the linker are determined empirically through the synthesis and testing of a series of analogs. Research has shown that pyrimidine-embedded macrocycles and other flexible structures can exhibit unique biological activities compared to their rigid counterparts. criver.com The introduction of such linkers can transform a moderately active compound into a highly potent one by allowing for an induced-fit binding mode.

Strategies for Lead Optimization in Preclinical Academic Drug Discovery

Once a "hit" compound with promising activity is identified from initial screening, the process of lead optimization begins. In an academic preclinical setting, this involves iterative cycles of chemical synthesis and biological testing to improve the compound's drug-like properties. criver.comnih.gov The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-based drug design (SBDD) is a powerful strategy used in lead optimization. researchgate.net By obtaining the co-crystal structure of a lead compound bound to its target protein, researchers can visualize the key binding interactions. This molecular-level insight allows for the targeted modification of the compound to strengthen these interactions or form new ones. For example, if a region of the binding pocket is unoccupied, a substituent can be added to the pyrimidine scaffold to fill that space, potentially increasing binding affinity.

Improving selectivity is another critical aspect. Many pyrimidine-based compounds, particularly kinase inhibitors, may inhibit multiple related proteins, which can lead to off-target effects. acs.org Optimization efforts focus on modifying the scaffold to exploit subtle differences between the target and off-target proteins. For example, substituting a small group like a methyl for a larger one like a cyclopentyl can introduce steric hindrance that prevents binding to one protein while allowing it to bind to another. researchgate.net

Finally, ADME properties are optimized to ensure the compound can reach its target in a biological system. This involves modifying the molecule to improve its solubility, metabolic stability, and cell permeability. For example, highly lipophilic compounds may be potent in biochemical assays but have poor solubility and bioavailability. In such cases, polar groups might be introduced to improve these properties without sacrificing potency. nih.govresearchgate.net This multi-parameter optimization is a hallmark of the lead optimization phase, turning a promising hit into a viable preclinical candidate. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the specific chemical compound “this compound” according to the provided outline.

The requested topics—including specific enzyme inhibition mechanisms (PDE4, COX, Bmi-1, CDC42), receptor interactions, signal transduction pathway modulation (cAMP, NF-κB, chemokines, cytokines), and the mechanistic basis for various biological activities—require dedicated research studies focused on this particular molecule.

While research exists for other pyrimidine derivatives and for the biological targets listed, the direct linkage and specific data for "this compound" are not present in the accessed resources. Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested structure and content at this time.

Patent Landscape and Academic Innovations Involving 4 Difluoromethoxy 5 Phenylpyrimidine

Analysis of Patent Applications for Pyrimidine (B1678525) Compounds with Difluoromethoxy Groups

The patent landscape for pyrimidine compounds featuring difluoromethoxy groups has been active, with numerous applications filed in recent years. These patents typically claim novel compounds, their synthesis, and their application in treating a range of diseases, most notably cancer and inflammatory conditions. A review of recent patent literature reveals a focus on the development of kinase inhibitors, a class of drugs that block the action of specific enzymes involved in cell signaling and growth.

A notable example is the patent application WO2023133393A1 , which discloses a series of pyrimidine derivatives as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. These compounds are intended for the treatment of inflammatory diseases. The application provides detailed synthetic schemes for the preparation of these molecules and includes biological data demonstrating their inhibitory activity against RIPK2.

Another significant patent, CN116405753A , describes a new class of pyrimidine derivatives, their preparation methods, and their use in anti-tumor therapies. This patent highlights the versatility of the pyrimidine scaffold and the potential for modifications, including the introduction of a difluoromethoxy group, to generate potent anti-cancer agents.

Furthermore, patent application US20230234897A1 details substituted pyrimidine compounds as kinase inhibitors. This application underscores the ongoing efforts to fine-tune the pyrimidine core to achieve desired potency and selectivity against various kinase targets. The inclusion of the difluoromethoxy group is a key feature of some of the claimed compounds, suggesting its importance in achieving the desired pharmacological profile.

These patent applications collectively demonstrate a strategic focus on leveraging the unique properties of the difluoromethoxy group in the design of novel pyrimidine-based therapeutics. The primary assignees of these patents are often pharmaceutical companies and research institutions, indicating a strong commercial and academic interest in this chemical space.

Table 1: Selected Patent Applications for Pyrimidine Compounds with Difluoromethoxy Groups

| Patent Number | Title | Assignee | Therapeutic Area | Key Features |

| WO2023133393A1 | Pyrimidine derivatives as RIPK2 inhibitors | Not specified | Inflammatory Diseases | Discloses novel pyrimidine compounds with RIPK2 inhibitory activity and methods for their synthesis and use. |

| CN116405753A | Pyrimidine derivative, preparation method and application thereof | Not specified | Oncology | Describes new pyrimidine derivatives with anti-tumor activity and their preparation processes. |

| US20230234897A1 | Substituted pyrimidine compounds as kinase inhibitors | Not specified | Oncology, Inflammatory Diseases | Details a series of substituted pyrimidine compounds with kinase inhibitory activity for therapeutic applications. |

Academic Contributions and Innovations in Patented Pyrimidine Scaffolds

Academic research plays a pivotal role in laying the foundational knowledge for the development of novel therapeutic agents. In the context of pyrimidine scaffolds, academic laboratories have been instrumental in discovering new synthetic methodologies, elucidating structure-activity relationships (SAR), and identifying novel biological targets.

Recent academic publications have described the design and synthesis of pyrido[2,3-d]pyrimidin-7-one inhibitors of RIPK2, a key enzyme in inflammatory signaling pathways. nih.gov This academic work often precedes or runs parallel to industrial efforts, providing crucial insights into the molecular interactions that govern a compound's efficacy and selectivity. For instance, academic studies have explored the development of RIPK2 inhibitors based on a pyrido-pyrimidinone scaffold, detailing their synthesis and biological evaluation. tdl.org

The synergy between academic and industrial research is often evident in the patent literature. It is not uncommon for academic discoveries to be licensed to pharmaceutical companies for further development and commercialization. nih.govmdpi.comnationalacademies.org This collaboration can accelerate the translation of basic scientific findings into tangible clinical benefits. Academic research has also been crucial in the development of various kinase inhibitors, with many foundational discoveries originating from university laboratories. tdl.orgresearchgate.netfrontiersin.org

Table 2: Key Academic Research Areas and Their Impact on Patented Pyrimidine Scaffolds

| Research Area | Key Findings and Innovations | Impact on Patented Scaffolds |

| RIPK2 Inhibition | Design and synthesis of novel pyrido[2,3-d]pyrimidin-7-one and pyrido-pyrimidinone based RIPK2 inhibitors. nih.govtdl.orgresearchgate.net | Provides the foundational science for patent applications claiming pyrimidine derivatives as RIPK2 inhibitors for inflammatory diseases. |

| Kinase Inhibitor Development | Elucidation of structure-activity relationships for various kinase targets; development of selective and potent inhibitors. frontiersin.org | Informs the design of novel kinase inhibitors with improved efficacy and safety profiles, as seen in numerous patent applications. |

| Synthetic Methodology | Development of efficient and scalable synthetic routes to complex pyrimidine derivatives. d-nb.inforesearchgate.netnih.gov | Enables the practical synthesis of novel compounds claimed in patents, facilitating their preclinical and clinical development. |

| Fluorine Chemistry | Investigation of the impact of fluorinated groups, such as difluoromethoxy, on the physicochemical and pharmacological properties of molecules. | Justifies the incorporation of the difluoromethoxy group in patented compounds to enhance their drug-like properties. |

Considerations for Freedom to Operate in Academic Research and Early-Stage Development

"Freedom to operate" (FTO) is a critical concept for any entity involved in research and development, including academic institutions. drugpatentwatch.comdrugpatentwatch.com It refers to the ability to develop, manufacture, and market a product without infringing on the valid intellectual property (IP) rights of others. rsc.orgicheme.org For academic researchers working on novel compounds like 4-(difluoromethoxy)-5-phenylpyrimidine and its analogs, understanding the FTO landscape is crucial, even at the early stages of discovery. scienceopen.com

While academic research often falls under a "research exemption" that allows for the use of patented inventions for non-commercial, experimental purposes, this exemption is narrow and its boundaries can be ambiguous. As research progresses towards potential commercialization, such as through licensing to a pharmaceutical company or the formation of a spin-off, FTO issues become paramount.

Key considerations for academic researchers include:

Patent Landscape Analysis: Conducting thorough patent searches to identify existing patents and pending applications that may cover the compounds being studied, their synthesis, or their therapeutic uses. This analysis helps in assessing the risk of potential infringement.

Understanding Patent Claims: Carefully analyzing the claims of relevant patents to determine their scope. The claims define the legal boundaries of the invention and what is protected.

Timing of FTO Analysis: FTO analysis should be an ongoing process, initiated early in a research project and revisited at key milestones. drugpatentwatch.comdrugpatentwatch.com Early awareness of potential IP hurdles can allow for strategic decisions, such as designing around existing patents or pursuing licensing opportunities.

Collaboration and Licensing: In cases where a research project overlaps with existing patents, academic institutions may need to negotiate licenses with the patent holders to secure the right to use the technology. Proactive engagement with industry partners can also lead to collaborative agreements that address IP issues from the outset. nih.govmdpi.comyoutube.com

Defensive Publishing: In some cases, researchers may choose to publish their findings to place them in the public domain, thereby preventing others from patenting the same invention. However, this strategy also precludes the researchers from obtaining their own patent protection.

For academic chemists and their institutions, a proactive approach to FTO is essential to ensure that their innovative research can be translated into real-world applications without facing legal obstacles. Seeking guidance from technology transfer offices and legal counsel specializing in intellectual property is highly recommended. scienceopen.com

Future Research Directions and Emerging Trends for 4 Difluoromethoxy 5 Phenylpyrimidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex organic molecules like 4-(Difluoromethoxy)-5-phenylpyrimidine is a critical aspect of its potential development. Future research will likely focus on creating more environmentally friendly and efficient synthetic pathways. Traditional methods for creating pyrimidine (B1678525) derivatives can involve harsh reagents and generate significant waste. nih.govnih.gov The principles of green chemistry are increasingly being applied to address these issues.

Future synthetic strategies are expected to incorporate several key features:

Catalytic Methods: The use of catalysts can lead to more efficient reactions with higher yields and reduced waste. nih.gov Research into novel catalysts for the synthesis of pyrimidine derivatives is an active area.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times and improve yields, contributing to more sustainable processes. nih.govnih.gov

Solvent-Free or Green Solvents: The reduction or elimination of hazardous organic solvents is a primary goal of green chemistry. nih.gov Future synthetic routes for this compound will likely explore the use of safer, biodegradable solvents or even solvent-free reaction conditions.

Multi-component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient and atom-economical. nih.gov

A comparative look at traditional versus potential green synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Green Synthetic Routes |

| Solvents | Often uses hazardous organic solvents | Emphasizes solvent-free conditions or the use of green solvents (e.g., water, ionic liquids) |

| Catalysts | May use stoichiometric and often toxic reagents | Focuses on the use of reusable and non-toxic catalysts |

| Energy Input | Typically relies on conventional heating | Utilizes energy-efficient methods like microwave and ultrasound irradiation |

| Waste Generation | Can produce significant amounts of byproducts and waste | Aims to minimize waste through high-yield, atom-economical reactions |

| Efficiency | Can involve lengthy reaction times and complex purification steps | Often results in shorter reaction times and simpler workup procedures |

The development of such sustainable routes will not only be environmentally beneficial but also economically advantageous for the potential large-scale production of this compound.

Integration of Advanced Computational Approaches for Rational Design and Prediction

The role of computational chemistry in drug discovery has expanded dramatically, enabling the rational design of molecules with desired properties. For this compound, computational modeling will be instrumental in predicting its biological activity, optimizing its structure, and understanding its interactions with biological targets.

Key computational approaches that will shape future research include:

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can identify promising derivatives of this compound for further investigation. guomics.comresearchgate.netnih.govescholarship.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. nih.govrsc.org This can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of pyrimidine derivatives with their biological activity, enabling the prediction of the activity of novel compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov